

Application Notes and Protocols for the Synthesis of N-(4-Hydroxyphenyl)phthalimide

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

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Abstract

This document provides a detailed protocol for the synthesis of **N-(4-Hydroxyphenyl)phthalimide**, a valuable intermediate in the preparation of various biologically active compounds. The primary method described is the condensation reaction between phthalic anhydride and 4-aminophenol. This protocol includes conventional heating and microwave-assisted synthesis methods, offering flexibility for different laboratory settings. Detailed information on reagents, reaction conditions, purification, and characterization is provided to ensure reproducible and high-yield synthesis.

Introduction

N-(4-Hydroxyphenyl)phthalimide serves as a crucial building block in medicinal chemistry and materials science.^[1] Its structure, incorporating both a phthalimide moiety and a phenol group, allows for diverse chemical modifications. Phthalimides are a well-known class of compounds with a broad spectrum of biological activities.^{[2][3]} The hydroxyl group on the phenyl ring provides a site for further functionalization, making it a versatile precursor for the synthesis of novel therapeutic agents and functional polymers.^[1] The synthesis protocol outlined herein is a robust and efficient method for producing this key intermediate.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₉ NO ₃	[4][5]
Molecular Weight	239.23 g/mol	[4][5]
Melting Point	295-297 °C	[5]
Appearance	White or off-white solid	[2]
IUPAC Name	2-(4-hydroxyphenyl)isoindole-1,3-dione	[4]
CAS Number	7154-85-0	[4][5]

Experimental Protocols

Method 1: Conventional Heating

This protocol is based on the condensation of phthalic anhydride with 4-aminophenol using para-toluenesulfonic acid (PTSA) as a catalyst in toluene.[1]

Materials:

- Phthalic anhydride (1.48 g, 10 mmol)
- 4-Aminophenol (1.09 g, 10 mmol)
- para-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq)
- Toluene (50 mL)
- Ethanol (for recrystallization)
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper

- Standard laboratory glassware

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), and toluene (50 mL).
- Add para-toluenesulfonic acid (0.19 g) to the mixture.
- Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.
- Heat the mixture to reflux (approximately 110 °C) with continuous stirring for 9 hours.^[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- The solid product will precipitate out of the solution.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
- Purify the crude product by recrystallization from ethanol.
- Dry the purified **N-(4-Hydroxyphenyl)phthalimide** in a vacuum oven.
- Weigh the final product and calculate the yield. The expected yield is approximately 85%.^[1]
- Characterize the product by determining its melting point and acquiring IR and NMR spectra.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time while maintaining a high yield.^[1]

Materials:

- Phthalic anhydride (1.48 g, 10 mmol)
- 4-Aminophenol (1.09 g, 10 mmol)

- Dimethylformamide (DMF) (20 mL)
- Microwave reactor (e.g., CEM Discover SP)
- Microwave reaction vessel
- Standard laboratory glassware for workup and purification

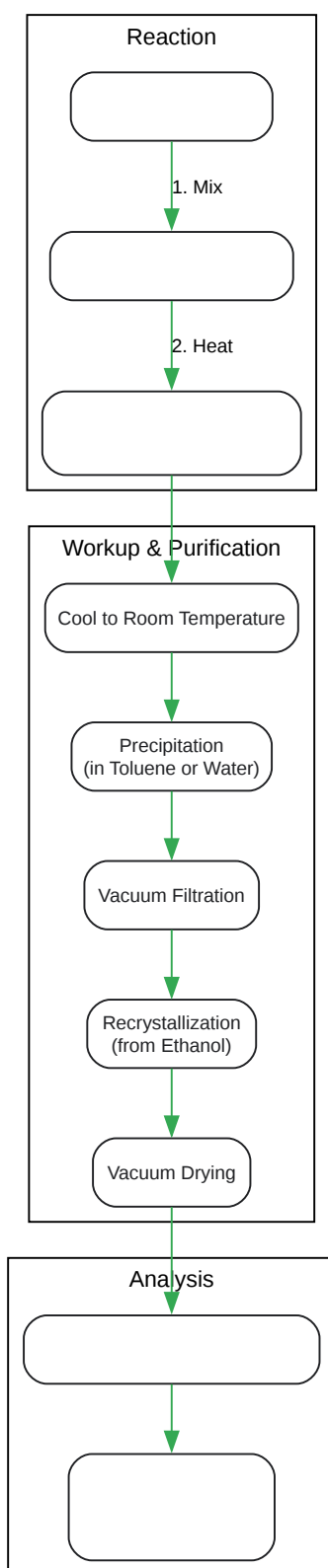
Procedure:

- In a microwave reaction vessel, combine phthalic anhydride (1.48 g) and 4-aminophenol (1.09 g).
- Add dimethylformamide (20 mL) to the vessel.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at 150 °C for 20 minutes.[\[1\]](#)
- After the reaction is complete, cool the vessel to room temperature.
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the product with water.
- Purify the crude product by recrystallization from ethanol.
- Dry the purified product under vacuum.
- Determine the yield (expected to be around 88%) and characterize the compound.[\[1\]](#)

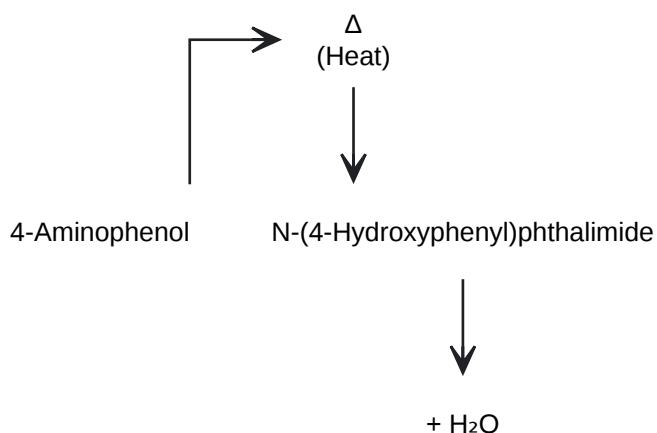
Reaction Data Comparison

Parameter	Conventional Method	Microwave Method	Reference
Solvent	Toluene	Dimethylformamide (DMF)	[1]
Catalyst	p-Toluenesulfonic acid (PTSA)	None required	[1]
Temperature	110 °C	150 °C	[1]
Time	9 hours	20 minutes	[1]
Yield	85%	88%	[1]
Purity (HPLC)	>98%	>98%	[1]

Experimental Workflow and Reaction Scheme



Phthalic Anhydride +

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